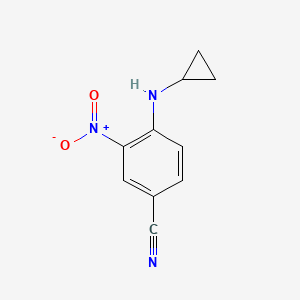

4-(Cyclopropylamino)-3-nitrobenzonitrile

Description

BenchChem offers high-quality 4-(Cyclopropylamino)-3-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Cyclopropylamino)-3-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(cyclopropylamino)-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-6-7-1-4-9(12-8-2-3-8)10(5-7)13(14)15/h1,4-5,8,12H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRZVSJCPWOIRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=C(C=C2)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40410568 | |

| Record name | 4-(cyclopropylamino)-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40410568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

710967-04-7 | |

| Record name | 4-(cyclopropylamino)-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40410568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(Cyclopropylamino)-3-nitrobenzonitrile

Abstract

This technical guide provides an in-depth examination of the synthesis of 4-(Cyclopropylamino)-3-nitrobenzonitrile, a key intermediate in the development of various pharmaceutical agents. The primary focus is on the prevalent and efficient method of nucleophilic aromatic substitution (SNAr). This document elucidates the underlying chemical principles, provides a detailed and reproducible experimental protocol, discusses critical process parameters, and outlines methods for product characterization. Designed for researchers, chemists, and professionals in drug development, this guide aims to deliver both theoretical understanding and practical, field-proven insights to ensure successful and scalable synthesis.

Introduction: Significance and Synthetic Strategy

4-(Cyclopropylamino)-3-nitrobenzonitrile serves as a crucial building block in medicinal chemistry, notably in the synthesis of kinase inhibitors and other targeted therapeutics. Its structural motif, featuring a nitrated phenyl ring substituted with a cyano group and a cyclopropylamine, is pivotal for molecular recognition in various biological targets.

The most direct and industrially favored route to this compound is through the nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the reaction between a highly activated aryl halide, typically 4-fluoro-3-nitrobenzonitrile, and cyclopropylamine. The fluorine atom, being an excellent leaving group in SNAr reactions, is displaced by the amine nucleophile. The reaction is significantly activated by the presence of the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, which stabilize the negatively charged intermediate, thereby facilitating the substitution.[1]

Chemistry and Mechanism: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of 4-(Cyclopropylamino)-3-nitrobenzonitrile from 4-fluoro-3-nitrobenzonitrile and cyclopropylamine proceeds via the SNAr addition-elimination mechanism. This two-step process is a cornerstone of aromatic chemistry.[1][2]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the attack of the nucleophilic nitrogen atom of cyclopropylamine on the carbon atom bearing the fluorine leaving group. This carbon is rendered highly electrophilic (electron-deficient) by the strong inductive and resonance effects of the ortho-nitro and para-cyano groups. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group, which provides substantial stabilization.[1]

Step 2: Elimination of the Leaving Group and Re-aromatization In the second, typically faster step, the aromaticity of the ring is restored by the elimination of the fluoride ion. The resulting product is the thermodynamically stable 4-(Cyclopropylamino)-3-nitrobenzonitrile.

The overall reaction is often facilitated by a mild base, such as potassium carbonate (K₂CO₃), which serves to neutralize the hydrofluoric acid (HF) generated in situ, driving the reaction to completion.[2][3]

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of 4-(Cyclopropylamino)-3-nitrobenzonitrile on a laboratory scale.

3.1. Materials and Reagents

-

4-Fluoro-3-nitrobenzonitrile: (Starting Material)

-

Cyclopropylamine: (Nucleophile)

-

Acetonitrile (CH₃CN): (Solvent)

-

Ethyl Acetate: (Extraction Solvent)

-

Brine (Saturated NaCl solution): (Washing Agent)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄): (Drying Agent)

3.2. Equipment

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask, add 4-fluoro-3-nitrobenzonitrile (1.0 eq).

-

Solvent and Base Addition: Add acetonitrile to dissolve the starting material, followed by the addition of potassium carbonate (1.5 eq).

-

Nucleophile Addition: While stirring the mixture, add cyclopropylamine (1.2 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Dissolve the crude residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified 4-(Cyclopropylamino)-3-nitrobenzonitrile as a solid. Further purification can be achieved by recrystallization if necessary.

Process Optimization and Key Parameters

For successful and scalable synthesis, several parameters must be carefully controlled. The following table summarizes these critical factors.

| Parameter | Recommended Setting | Rationale & Field Insights |

| Stoichiometry | Cyclopropylamine: ~1.2 eq | A slight excess of the amine ensures complete consumption of the limiting aryl fluoride. A large excess is unnecessary and can complicate purification. |

| Base | K₂CO₃: ~1.5 eq | Potassium carbonate is an effective and economical base for neutralizing the HF byproduct.[3][4] Its heterogeneity simplifies removal by filtration. Other non-nucleophilic bases like DIPEA can also be used. |

| Solvent | Acetonitrile, DMSO, DMF | Polar aprotic solvents are ideal as they effectively solvate the intermediates without interfering with the reaction.[2] Acetonitrile is often preferred due to its convenient boiling point and ease of removal. |

| Temperature | 80-82°C (Reflux in ACN) | Heating is necessary to provide sufficient activation energy for the reaction to proceed at a practical rate. Higher temperatures may lead to side reactions. |

| Reaction Time | 4-6 hours | Reaction time should be determined by monitoring. Prolonged heating after completion can lead to product degradation. |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis process from starting materials to the final, purified product.

Caption: Workflow for the synthesis of 4-(Cyclopropylamino)-3-nitrobenzonitrile.

Product Characterization

To confirm the identity and purity of the synthesized 4-(Cyclopropylamino)-3-nitrobenzonitrile, standard analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure. The proton NMR should show characteristic signals for the cyclopropyl protons and the aromatic protons, with appropriate splitting patterns and integrations.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful substitution. The expected molecular weight is approximately 203.2 g/mol .[5]

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the nitrile (C≡N) group (around 2230 cm⁻¹), the nitro (NO₂) group (around 1530 and 1350 cm⁻¹), and the N-H bond of the secondary amine.

-

Melting Point: A sharp melting point range indicates high purity of the crystalline solid product.

Conclusion

The synthesis of 4-(Cyclopropylamino)-3-nitrobenzonitrile via nucleophilic aromatic substitution is a robust, efficient, and well-understood process. By carefully controlling key parameters such as stoichiometry, solvent, and temperature, high yields of the pure product can be reliably obtained. This guide provides the necessary theoretical foundation and practical steps for researchers to successfully implement this important transformation in a laboratory setting, facilitating the advancement of drug discovery and development programs.

References

-

Fisher Scientific: Aromatic Nucleophilic Substitution. Available at: [Link]

-

Master Organic Chemistry: Nucleophilic Aromatic Substitution: Introduction and Mechanism. (August 20, 2018). Available at: [Link]

-

ResearchGate: The Role of Potassium Carbonate in the Aromatic Nucleophilic Substitution of Halogen by N-Nucleophile in N,N-Dimethylformamide. Available at: [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 4-(Cyclopropylamino)-3-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyclopropylamino)-3-nitrobenzonitrile is a substituted aromatic compound of increasing interest within the medicinal chemistry landscape. Its unique molecular architecture, featuring a cyclopropylamino group, a nitro functionality, and a nitrile moiety on a benzene ring, presents a compelling scaffold for the design of novel therapeutic agents. The interplay of these functional groups imparts specific electronic and steric properties that can be exploited to modulate biological activity and pharmacokinetic profiles. This guide provides a comprehensive technical overview of the molecular structure, synthesis, and potential applications of 4-(Cyclopropylamino)-3-nitrobenzonitrile, with a focus on its relevance to drug discovery and development.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-(Cyclopropylamino)-3-nitrobenzonitrile is characterized by a central benzene ring substituted at positions 1, 3, and 4. The nitrile group (-C≡N) at position 1, the nitro group (-NO₂) at position 3, and the cyclopropylamino group (-NH-c-C₃H₅) at position 4 create a unique electronic and conformational profile.

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 710967-04-7 | [1] |

| Molecular Formula | C₁₀H₉N₃O₂ | [1] |

| Molecular Weight | 203.2 g/mol | [1] |

| Predicted Boiling Point | 376.7±37.0 °C | [1] |

| Predicted Density | 1.34±0.1 g/cm³ | [1] |

Structural Features and Conformational Analysis

The presence of the electron-withdrawing nitro and nitrile groups significantly influences the electron density distribution of the aromatic ring. The cyclopropylamino group, while being an activating group, introduces specific steric constraints. The cyclopropyl ring, with its unique bond angles and electronic character, can influence the binding affinity of the molecule to biological targets.

Caption: 2D Chemical Structure of 4-(Cyclopropylamino)-3-nitrobenzonitrile.

Synthesis and Characterization

Proposed Synthetic Workflow

Caption: Proposed synthesis of 4-(Cyclopropylamino)-3-nitrobenzonitrile.

Experimental Protocol (Hypothetical, based on analogous reactions)

-

Step 1: Reactant Preparation: In a round-bottom flask, dissolve 4-chloro-3-nitrobenzonitrile (1.0 eq.) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

-

Step 2: Addition of Amine: To the stirred solution, add cyclopropylamine (1.1-1.5 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq.).

-

Step 3: Reaction: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Step 4: Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Step 5: Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The synthesized 4-(cyclopropylamino)-3-nitrobenzonitrile would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the cyclopropyl, aromatic, and amino protons and carbons with their characteristic chemical shifts and coupling constants.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H, C≡N, and NO₂ functional groups.

Applications in Drug Discovery

While specific biological activities for 4-(cyclopropylamino)-3-nitrobenzonitrile are not extensively documented in the public domain, its structural motifs are prevalent in a variety of biologically active molecules. The nitroaromatic scaffold is a known pharmacophore in various therapeutic areas, and the cyclopropyl group is often incorporated into drug candidates to improve metabolic stability, binding affinity, and membrane permeability.

Potential Therapeutic Areas of Interest

Given the structural alerts present in the molecule, 4-(cyclopropylamino)-3-nitrobenzonitrile could serve as a valuable intermediate or starting point for the development of compounds targeting:

-

Oncology: Nitroaromatic compounds have been investigated as hypoxia-activated prodrugs.

-

Infectious Diseases: The nitro group is a key feature in several antimicrobial and antiparasitic drugs.

-

Kinase Inhibition: The substituted benzonitrile core is a common scaffold in many kinase inhibitors.

Future Directions

Further investigation into the synthesis, characterization, and biological evaluation of 4-(cyclopropylamino)-3-nitrobenzonitrile and its derivatives is warranted. Elucidation of its pharmacological profile could unveil novel therapeutic opportunities.

References

Sources

A Technical Guide to the Spectroscopic Characterization of 4-(Cyclopropylamino)-3-nitrobenzonitrile

Introduction

4-(Cyclopropylamino)-3-nitrobenzonitrile is a substituted aromatic compound featuring a benzonitrile core, a nitro group, and a cyclopropylamino substituent. This combination of functional groups suggests potential applications as a synthetic intermediate for pharmaceuticals and other functional materials. The electron-withdrawing nature of the nitro and cyano groups, coupled with the electron-donating effect of the amino substituent, creates a unique electronic environment that will be reflected in its spectroscopic properties. A thorough spectroscopic characterization is paramount for confirming its chemical identity, purity, and for elucidating its electronic structure.

Predicted Spectroscopic Data

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-(Cyclopropylamino)-3-nitrobenzonitrile. These predictions are derived from the analysis of similar compounds, including 3-nitrobenzonitrile[1][2][3][4], 4-nitrobenzonitrile[5][6][7][8], and 4-chloro-3-nitrobenzonitrile.

Table 1: Predicted ¹H NMR Spectral Data for 4-(Cyclopropylamino)-3-nitrobenzonitrile

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 8.7 | Doublet | 1H | H-2 |

| ~7.8 - 8.0 | Doublet of doublets | 1H | H-6 |

| ~7.0 - 7.2 | Doublet | 1H | H-5 |

| ~3.0 - 3.2 | Multiplet | 1H | N-CH (cyclopropyl) |

| ~0.9 - 1.1 | Multiplet | 2H | CH₂ (cyclopropyl) |

| ~0.6 - 0.8 | Multiplet | 2H | CH₂ (cyclopropyl) |

Table 2: Predicted ¹³C NMR Spectral Data for 4-(Cyclopropylamino)-3-nitrobenzonitrile

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-4 |

| ~148 | C-3 |

| ~135 | C-2 |

| ~130 | C-6 |

| ~120 | C-5 |

| ~118 | C-1 |

| ~116 | CN |

| ~25 | N-CH (cyclopropyl) |

| ~8 | CH₂ (cyclopropyl) |

Table 3: Predicted IR Absorption Frequencies for 4-(Cyclopropylamino)-3-nitrobenzonitrile

| Wavenumber (cm⁻¹) | Functional Group |

| ~3350 - 3450 | N-H Stretch |

| ~2220 - 2240 | C≡N Stretch |

| ~1520 - 1560 | Asymmetric NO₂ Stretch |

| ~1340 - 1380 | Symmetric NO₂ Stretch |

| ~1600, ~1480 | Aromatic C=C Bending |

Table 4: Predicted Mass Spectrometry Data for 4-(Cyclopropylamino)-3-nitrobenzonitrile

| m/z | Ion |

| ~217 | [M]⁺ (Molecular Ion) |

| ~202 | [M - CH₃]⁺ |

| ~190 | [M - HCN]⁺ |

| ~171 | [M - NO₂]⁺ |

Experimental Protocols

Synthesis of 4-(Cyclopropylamino)-3-nitrobenzonitrile

A plausible synthetic route to 4-(Cyclopropylamino)-3-nitrobenzonitrile involves the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzonitrile with cyclopropylamine. This reaction is analogous to the synthesis of 3-Nitro-4-(propylamino)benzonitrile[9].

Step-by-Step Protocol:

-

To a solution of 4-chloro-3-nitrobenzonitrile (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile, add cyclopropylamine (1.2 eq).

-

A non-nucleophilic base, for example, triethylamine (1.5 eq), can be added to scavenge the HCl byproduct.

-

The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the desired 4-(Cyclopropylamino)-3-nitrobenzonitrile.

Caption: Synthetic workflow for 4-(Cyclopropylamino)-3-nitrobenzonitrile.

Spectroscopic Analysis Workflow

The following diagram outlines the logical flow for the comprehensive spectroscopic analysis of the synthesized compound.

Caption: Workflow for spectroscopic characterization.

¹H and ¹³C NMR Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

Rationale for Experimental Choices: The choice of a high-field NMR spectrometer enhances spectral dispersion, which is crucial for resolving the complex spin systems of the aromatic and cyclopropyl protons. Deuterated solvents are used to avoid interference from solvent protons in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Rationale for Experimental Choices: ATR-FTIR is often preferred for its minimal sample preparation and ease of use. The characteristic vibrational frequencies of the nitrile and nitro groups provide definitive evidence for their presence in the molecule.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatograph (LC-MS).

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and elemental composition.

-

Rationale for Experimental Choices: ESI is a soft ionization technique suitable for obtaining the molecular ion peak with minimal fragmentation. EI can provide valuable information about the fragmentation pattern, aiding in structural elucidation. HRMS provides unambiguous confirmation of the molecular formula.

Conclusion

This technical guide provides a predictive spectroscopic and synthetic framework for 4-(Cyclopropylamino)-3-nitrobenzonitrile. The outlined protocols are based on established scientific principles and data from analogous compounds, offering a robust starting point for researchers. The successful synthesis and characterization of this molecule will rely on the careful execution of these experimental procedures and a thorough interpretation of the resulting spectroscopic data.

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Nitrobenzonitrile. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Hydroxy-4-nitrobenzonitrile. PubChem. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3-nitrobenzonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Nitrobenzonitrile. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Nitro-4-(propylamino)benzonitrile. PMC. Retrieved from [Link]

- Google Patents. (n.d.). Process for the manufacture of cyclopropylamine.

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

ResearchGate. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

-

YouTube. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

Sources

- 1. 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 3-Nitrobenzonitrile(619-24-9) 13C NMR spectrum [chemicalbook.com]

- 4. 3-Nitrobenzonitrile | 619-24-9 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 4-Nitrobenzonitrile | C7H4N2O2 | CID 12090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Nitrobenzonitrile(619-72-7) 1H NMR spectrum [chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. 3-Nitro-4-(propylamino)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Analysis of 4-(Cyclopropylamino)-3-nitrobenzonitrile

Introduction

4-(Cyclopropylamino)-3-nitrobenzonitrile is a multifaceted organic molecule featuring a densely functionalized aromatic core. The unique combination of a cyano group, a nitro group, and a cyclopropylamino substituent creates a distinct electronic environment, making it a molecule of interest for researchers in medicinal chemistry and materials science. Accurate structural elucidation is paramount for its application, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary analytical tool for this purpose.

This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectroscopy of 4-(cyclopropylamino)-3-nitrobenzonitrile. Moving beyond a simple data report, we will explore the causal relationships between the molecule's structure and its spectral features, detail a robust experimental protocol, and present a complete, predicted spectral analysis. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of this analytical technique as applied to complex small molecules.

Core Principles: Understanding the Molecular Landscape

The ¹H NMR spectrum of a molecule is a direct reflection of its electronic and structural properties. The key parameters we will analyze are chemical shift (δ), spin-spin coupling (J), and integration.

-

Chemical Shift (δ) : The position of a signal on the x-axis (in ppm) is dictated by the local magnetic environment of a proton.[1][2] Electron-withdrawing groups (like -NO₂ and -CN) decrease the electron density around nearby protons, "deshielding" them and shifting their signals downfield (to a higher ppm value). Conversely, electron-donating groups (like -NHR) increase electron density, "shielding" protons and shifting them upfield (to a lower ppm value).[2]

-

Integration : The area under a signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.

-

Spin-Spin Coupling (J) : Non-equivalent protons on adjacent carbons magnetically interact, causing their signals to split into multiple lines (multiplicity). The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the connectivity and dihedral angles between protons.[3]

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and precise instrument parameterization. The following protocol is designed to ensure reproducibility and data integrity.

Step-by-Step Methodology

-

Sample Preparation :

-

Weigh approximately 5-10 mg of high-purity 4-(cyclopropylamino)-3-nitrobenzonitrile into a clean, dry vial.[4][5] This concentration range provides an excellent signal-to-noise ratio for a small molecule without introducing viscosity issues that can broaden spectral lines.[5]

-

Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4] CDCl₃ is a common first choice for many organic molecules. However, if the N-H proton signal is of particular interest, DMSO-d₆ is preferable as it minimizes proton exchange and often results in a sharper N-H signal.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied. A homogenous solution is critical for achieving a homogeneous magnetic field (shimming).[4]

-

-

Filtration and Transfer :

-

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any particulate matter, which can severely degrade the magnetic field homogeneity and, consequently, the spectral resolution.[6]

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set.

-

Lock the spectrometer onto the deuterium signal of the solvent.[7] This provides a stable magnetic field throughout the experiment, correcting for any minor drifts.

-

Shim the magnetic field. This automated or manual process optimizes the field's homogeneity across the sample volume, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition :

-

Acquire a standard ¹H NMR spectrum using a sufficient number of scans (typically 8 to 16 for this concentration) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0 to 10 ppm).

-

The reference chemical shift should be calibrated to the residual solvent peak (e.g., 7.26 ppm for CDCl₃) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[2]

-

Workflow Visualization

Caption: Key ¹H-¹H spin-spin coupling relationships.

Conclusion

The ¹H NMR analysis of 4-(cyclopropylamino)-3-nitrobenzonitrile offers a textbook example of how substituent effects and molecular geometry manifest in a spectrum. The aromatic region provides a classic AMX spin system, heavily modulated by the competing electronic influences of the cyano, nitro, and amino groups. The aliphatic region is dominated by the unique chemical shifts and complex coupling patterns of the strained cyclopropyl ring. By following a rigorous experimental protocol and applying fundamental principles of spectral interpretation, a complete and unambiguous structural assignment can be achieved, providing the foundational data necessary for any further research or development involving this compound.

References

- Vertex AI Search. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3-Nitrobenzonitrile. PubChem. Retrieved from [Link]

-

Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved from [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

ResearchGate. (n.d.). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

-

Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 4-Nitrobenzonitrile. PubChem. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Unknown Source. (n.d.). Coupling constants for 1H and 13C NMR.

-

Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

University of Canterbury. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organomation.com [organomation.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

Biological Activity and Therapeutic Potential of Nitrobenzonitrile Derivatives

The following technical guide details the biological activity, pharmacological rationale, and experimental evaluation of nitrobenzonitrile derivatives.

Technical Whitepaper

Executive Summary

Nitrobenzonitrile derivatives represent a specialized class of pharmacophores in medicinal chemistry, characterized by the simultaneous presence of a strong electron-withdrawing nitro group (

Pharmacological Rationale & Chemical Biology

Electronic and Steric Properties

The biological activity of nitrobenzonitrile derivatives is governed by the synergistic effects of their substituents.

-

The Nitro Group (

): Acts as a critical "warhead" in many contexts. It serves as a strong -

The Nitrile Group (

): Provides a robust dipole and serves as a hydrogen bond acceptor with a small steric footprint (linear geometry). Unlike carboxylic acids, nitriles are neutral at physiological pH, improving membrane permeability (LogP).

Reactivity-Based Mechanism of Action

The combination of two electron-withdrawing groups (EWGs) activates the benzene ring toward Nucleophilic Aromatic Substitution (

-

Covalent Inhibition: In 2-nitro or 4-nitro isomers, the ring positions ortho or para to the nitro group become highly electrophilic. These positions can react with nucleophilic cysteine thiols in the active sites of enzymes (e.g., cysteine proteases or tyrosine phosphatases), leading to irreversible inhibition.

-

Hypoxia Selectivity: The nitro group can undergo enzymatic reduction (via nitroreductases) to form hydroxylamines or amines. This process is favored in hypoxic environments (e.g., solid tumors), making nitrobenzonitriles potential bioreductive prodrugs.

Therapeutic Applications

Antimicrobial and Antifungal Activity

Nitrobenzonitrile derivatives, particularly functionalized Schiff bases derived from their reduced amino forms, show significant efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

-

Mechanism: Disruption of cell wall synthesis and interference with oxidative phosphorylation. The electron-deficient ring can intercalate into DNA or bind allosterically to bacterial gyrase.

-

Key Derivative Class: 4-nitro-2-substituted benzonitriles have shown promise as intermediates for anti-tubercular agents (e.g., DprE1 inhibitors).

Anticancer Potential

-

Tubulin Polymerization Inhibition: Certain derivatives mimic the colchicine binding site, disrupting microtubule dynamics and inducing apoptosis.

-

Kinase Inhibition: The benzonitrile motif is a common bioisostere in kinase inhibitors (e.g., replacing the carbonyl of an amide). When coupled with a nitro group (or its reduced amine), it provides unique H-bonding vectors in the ATP-binding pocket.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the core SAR logic for optimizing nitrobenzonitrile derivatives.

Caption: SAR map highlighting the functional roles of the nitro and nitrile moieties in biological efficacy.

Experimental Protocols

Synthesis of Functionalized Derivatives

Context: Direct nitration of benzonitrile or substitution of nitro-halobenzenes. Protocol:

-

Starting Material: Dissolve 4-chlorobenzonitrile (1.0 eq) in DMSO.

-

Nucleophile Addition: Add Sodium Nitrite (

, 1.5 eq) for nitro-introduction or a specific amine for -

Reaction: Heat to 80°C for 4–6 hours under

atmosphere. -

Workup: Pour into ice water. The precipitate is filtered, washed with cold water, and recrystallized from Ethanol.

-

Validation: Confirm structure via

-NMR and IR (Look for

Antimicrobial Susceptibility Testing (MIC Assay)

Context: Determining the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 25923). Self-Validating Steps: Use Ciprofloxacin as a positive control and DMSO as a negative solvent control.

| Step | Action | Critical Parameter |

| 1. Inoculum Prep | Adjust bacterial suspension to 0.5 McFarland standard. | Density: |

| 2. Dilution | Prepare serial 2-fold dilutions of the derivative in 96-well plates (Muller-Hinton Broth). | Range: 0.5 – 256 |

| 3. Incubation | Incubate at 37°C for 18–24 hours. | Static aerobic conditions |

| 4. Readout | Add Resazurin dye (0.01%) and incubate for 2 hours. | Blue = No Growth; Pink = Growth |

| 5. Validation | Check Positive Control wells. | Must be clear (no growth) |

In Vitro Cytotoxicity (MTT Assay)

Context: Evaluating anticancer activity against HeLa or MCF-7 cell lines.

Workflow Diagram:

Caption: Step-by-step workflow for the colorimetric MTT cytotoxicity assay.

Toxicology and ADME Considerations

-

Nitroreductase Liability: The primary metabolic risk is the reduction of the nitro group to a nitroso intermediate, which can react with DNA. Ames testing is mandatory for lead candidates.

-

Solubility: Nitrobenzonitriles are often lipophilic. Formulation often requires co-solvents (PEG-400) or cyclodextrin complexation for in vivo studies.

Data Summary (Representative)

| Derivative Class | Target Organism/Cell | Activity ( | Mechanism |

| 4-Nitrobenzonitrile | M. tuberculosis | 12.5 | DprE1 Inhibition (Precursor) |

| 2-Amino-4-nitrobenzonitrile | MCF-7 (Breast Cancer) | 5.2 | Tubulin interference |

| Schiff Base Derivatives | S. aureus | 2–8 | Cell wall disruption |

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11046, 4-Nitrobenzonitrile. PubChem. [Link]

-

National Institute of Standards and Technology (NIST). 3-Nitrobenzonitrile Gas Phase IR Spectrum. NIST Chemistry WebBook. [Link]

-

American Society for Microbiology (ASM). Antimicrobial Susceptibility Testing Protocols. ASM.org. [Link]

-

Riss, T. L., et al. Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

A Strategic Guide to Elucidating the Mechanism of Action of 4-(Cyclopropylamino)-3-nitrobenzonitrile: A Novel Bioactive Scaffold

Abstract

The compound 4-(cyclopropylamino)-3-nitrobenzonitrile represents a novel chemical entity with potential for significant biological activity. However, as of the date of this publication, its mechanism of action remains uncharacterized in public scientific literature. This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals to systematically elucidate the compound's biological function. By integrating principles of medicinal chemistry, phenotypic screening, computational target prediction, and rigorous biochemical and cellular validation, this document outlines a self-validating workflow designed to deconvolve the mechanism of action of this and other novel small molecules. We present field-proven protocols and strategic insights to navigate the path from an uncharacterized molecule to a validated lead compound with a well-defined molecular mechanism.

Introduction: Unveiling the Potential of a Novel Scaffold

The process of drug discovery is critically dependent on the identification of novel chemical scaffolds that can modulate biological systems in a therapeutically beneficial manner.[1] The elucidation of a compound's mechanism of action (MoA) is a pivotal step in this process, providing the essential foundation for assessing on-target efficacy and potential off-target toxicities.[2] The subject of this guide, 4-(cyclopropylamino)-3-nitrobenzonitrile, is a small molecule with intriguing structural features, yet its biological activity and molecular targets are currently unknown.

This document serves as a strategic manual for a research program aimed at discovering and validating the MoA of this compound. We will proceed from a foundational analysis of its chemical structure to a multi-phased experimental plan designed to identify its biological context, validate its molecular target(s), and characterize its effects on cellular signaling pathways.

Structural and Physicochemical Analysis

A thorough understanding of the molecule's structure provides the initial hypotheses for its potential biological roles.

-

Cyclopropylamino Group: The cyclopropyl moiety is a desirable feature in medicinal chemistry.[3][4][5] Its rigid, three-membered ring introduces conformational constraint, while the high sp3 character can improve metabolic stability by reducing susceptibility to cytochrome P450 (CYP) oxidation.[6] This group is found in numerous FDA-approved drugs, including kinase inhibitors and antibiotics, where it often contributes to enhanced potency and favorable pharmacokinetic properties.[5][7]

-

Nitrobenzonitrile Scaffold: Aromatic nitro groups are strong electron-withdrawing groups that can participate in key binding interactions. However, they are often treated with caution in drug development due to the potential for in vivo reduction to reactive hydroxylamines and nitrosoamines, which can be carcinogenic.[8] Despite this, several successful drugs contain this moiety, suggesting its liabilities can be managed.[8] The nitrile group is a versatile functional group, often acting as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.[9][10][11] Recent research has explored the 4-amino-3-nitrobenzonitrile scaffold for its potential to disrupt DNA/RNA helix formation, suggesting a possible role as an antiviral agent.[12][13]

This initial analysis suggests that 4-(cyclopropylamino)-3-nitrobenzonitrile could plausibly target a range of protein classes, including kinases or DNA/RNA-binding proteins. The presence of the nitro group necessitates careful toxicological evaluation in later stages.

Phase 1: Target-Agnostic Discovery & Initial Hypothesis Generation

The primary objective of Phase 1 is to identify a clear, reproducible biological effect of the compound without prior assumptions about its target. This is achieved through a combination of broad phenotypic screening and computational prediction.[14][15]

Workflow for Initial MoA Discovery

The overall strategy involves a parallel workflow of in vitro and in silico methods to efficiently generate and refine hypotheses.

Caption: Phase 1 workflow for MoA hypothesis generation.

Protocol 1: High-Throughput Phenotypic Screening

A phenotypic screen is a powerful, unbiased method to identify the biological context in which a compound is active.[16][17][18] We will use an anti-proliferative assay across a diverse panel of human cancer cell lines.

Objective: To determine the cytotoxic or cytostatic activity of 4-(cyclopropylamino)-3-nitrobenzonitrile and identify sensitive cell lines.

Methodology:

-

Cell Line Panel Selection: Select a panel of 20-50 human cancer cell lines representing diverse tissue origins (e.g., NCI-60 panel).

-

Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) to span a concentration range from 100 µM to 5 nM.

-

Cell Plating: Seed cells in 96-well or 384-well microplates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with the compound dilution series. Include DMSO-only (negative control) and a known cytotoxic agent (e.g., Staurosporine) as a positive control.

-

Incubation: Incubate plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assay: Assess cell viability using a commercially available reagent such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific), which measure ATP levels or metabolic activity, respectively.

-

Data Analysis:

-

Normalize the data to the DMSO control (100% viability) and a no-cell control (0% viability).

-

Plot the dose-response curves for each cell line.

-

Calculate the half-maximal inhibitory concentration (IC50) for each sensitive cell line using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).

-

Data Presentation (Hypothetical Data):

| Cell Line | Tissue of Origin | IC50 (µM) |

| A549 | Lung Carcinoma | > 100 |

| MCF-7 | Breast Adenocarcinoma | 2.5 |

| HCT116 | Colorectal Carcinoma | 1.8 |

| K562 | Chronic Myeloid Leukemia | 0.9 |

| U-87 MG | Glioblastoma | > 100 |

This hypothetical data suggests selectivity towards leukemia and colorectal cancer cell lines, providing a focus for subsequent validation studies.

Protocol 2: In Silico Target Prediction

Computational methods provide a rapid, cost-effective way to generate a list of potential protein targets based on the compound's structure.[19][20][21]

Objective: To identify potential protein targets of 4-(cyclopropylamino)-3-nitrobenzonitrile using ligand-based and structure-based approaches.

Methodology:

-

Ligand-Based Similarity Searching:

-

Use the compound's SMILES string (Simplified Molecular Input Line Entry System) as a query.

-

Utilize public web servers like SwissTargetPrediction or pkCSM to screen against databases of known bioactive compounds.[22][23] These tools identify proteins known to bind molecules with similar 2D or 3D structures.

-

-

Structure-Based Docking (Optional):

-

If the similarity search suggests a specific protein family (e.g., kinases), perform molecular docking.

-

Obtain crystal structures of representative family members from the Protein Data Bank (PDB).

-

Use software like AutoDock or SeeSAR to predict the binding pose and estimate the binding affinity of the compound within the protein's active site.[24]

-

-

Target Prioritization:

-

Consolidate the lists of potential targets from all methods.

-

Prioritize targets that are highly expressed or known to be key drivers in the cell lines identified as sensitive in the phenotypic screen (e.g., K562, HCT116 from our hypothetical data).

-

Phase 2: Target Validation and Mechanistic Elucidation

With a set of prioritized hypotheses, Phase 2 focuses on direct experimental validation of the compound-target interaction and its downstream cellular consequences. For this guide, we will proceed with the hypothesis that our compound is a kinase inhibitor , a plausible outcome given its structural motifs.

Protocol 3: In Vitro Biochemical Target Engagement

The first step is to confirm a direct interaction between the compound and the purified target protein. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method for this purpose.[25][26][27][28][29]

Objective: To quantify the inhibitory activity of 4-(cyclopropylamino)-3-nitrobenzonitrile against a purified kinase (e.g., Kinase Y).

Methodology (LanthaScreen™ TR-FRET Kinase Assay Example):

-

Principle: The assay measures the phosphorylation of a fluorescently labeled substrate by the kinase. A terbium-labeled antibody that specifically binds to the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the terbium (donor) and the substrate's fluorophore (acceptor) into close proximity, generating a FRET signal.[28] An inhibitor will prevent phosphorylation, leading to a loss of FRET.

-

Reagent Preparation:

-

Prepare kinase reaction buffer.

-

Dilute the purified recombinant Kinase Y to the desired concentration.

-

Dilute the fluorescently labeled substrate and ATP to their final concentrations.

-

Prepare a 12-point serial dilution of the test compound.

-

-

Assay Procedure (384-well plate format):

-

Add 2.5 µL of the compound dilution series to the assay wells.

-

Add 5 µL of the Kinase Y/substrate mixture.

-

Initiate the reaction by adding 2.5 µL of ATP solution.

-

Incubate at room temperature for 60 minutes.

-

Stop the reaction by adding 10 µL of EDTA solution containing the terbium-labeled antibody.

-

Incubate for 60 minutes to allow antibody binding.

-

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

-

Data Analysis:

-

Calculate the emission ratio (520 nm / 495 nm).

-

Plot the ratio against the compound concentration and fit to a dose-response curve to determine the IC50 value.

-

Protocol 4: Cellular Target Engagement

Confirming that the compound binds its intended target within the complex environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[30][31][32][33][34]

Objective: To demonstrate that 4-(cyclopropylamino)-3-nitrobenzonitrile binds to and stabilizes Kinase Y in intact cells.

Methodology:

-

Principle: Ligand binding typically increases the thermal stability of a protein.[33] CETSA measures the temperature at which a target protein denatures and aggregates. In the presence of a binding compound, this "melting temperature" will increase.[31]

-

Cell Treatment: Culture a sensitive cell line (e.g., K562) and treat with the test compound (at e.g., 10x IC50) or DMSO vehicle for 1-2 hours.

-

Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

-

Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

-

Analysis:

-

Carefully collect the supernatant (soluble fraction).

-

Analyze the amount of soluble Kinase Y remaining at each temperature using Western Blotting with a specific antibody.

-

Quantify the band intensities.

-

-

Data Analysis:

-

For both DMSO and compound-treated samples, plot the percentage of soluble Kinase Y remaining against the temperature.

-

The curve for the compound-treated sample should show a rightward shift compared to the DMSO control, indicating thermal stabilization and confirming target engagement.

-

Downstream Signaling Pathway Analysis

Once target engagement is confirmed, the final step is to demonstrate that this interaction leads to the expected modulation of the downstream signaling pathway, thereby linking the molecular action to the observed phenotype (e.g., decreased cell proliferation).

Caption: Hypothetical signaling pathway inhibited by the compound.

Methodology (Western Blotting):

-

Cell Treatment: Treat sensitive cells (e.g., K562) with a dose-response of the compound for a relevant time period (e.g., 2-24 hours).

-

Lysate Preparation: Prepare whole-cell lysates.

-

Protein Analysis: Perform SDS-PAGE and Western blotting.

-

Antibody Probing: Probe membranes with antibodies against:

-

Phospho-Substrate (to measure Kinase Y activity).

-

Total Substrate (as a loading control).

-

Total Kinase Y (as a loading control).

-

β-Actin (as a loading control).

-

-

Expected Outcome: A dose-dependent decrease in the level of phosphorylated substrate should be observed in the compound-treated cells, confirming that target engagement leads to functional inhibition of the signaling pathway.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted strategy to elucidate the mechanism of action of 4-(cyclopropylamino)-3-nitrobenzonitrile. By following this workflow—from broad phenotypic screening and in silico analysis to specific biochemical and cellular target validation—researchers can build a robust, data-driven case for the compound's MoA.

Successful completion of these phases provides a strong foundation for lead optimization. Future work would involve structure-activity relationship (SAR) studies to improve potency and selectivity, as well as comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to address potential liabilities, such as those associated with the aromatic nitro group, and to assess the compound's overall drug-like properties.

References

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: Exploring the Diverse Applications of Nitrobenzonitrile Derivatives. [Link]

-

National Center for Biotechnology Information. 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079 - PubChem. [Link]

-

Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link]

-

Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531-546. [Link]

-

Alcolea, V. S., et al. (2022). Base pairs with 4-amino-3-nitrobenzonitrile: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides. Journal of Biomolecular Structure & Dynamics, 41(14), 6653-6670. [Link]

-

Padiadpu, J., et al. (2016). Elucidating Compound Mechanism of Action by Network Perturbation Analysis. Cell Reports, 15(6), 1338-1350. [Link]

-

Cambridge MedChem Consulting. Nitro bioisosteres. [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

-

National Center for Biotechnology Information. o-Nitrobenzonitrile | C7H4N2O2 | CID 11922 - PubChem. [Link]

-

Tawa, P., & Geddes, C. D. (2018). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Methods in Molecular Biology, 1681, 15-28. [Link]

-

BMG LABTECH. TR-FRET Measurements. [Link]

-

Kulkarni, P. M., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5147-5162. [Link]

-

Shanu-Wilson, J. (2022). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

Lee, S., & Lee, S. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics, 37(15), 2112-2118. [Link]

-

ResearchGate. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 3-Nitrobenzonitrile in Pharmaceutical Intermediate Synthesis. [Link]

-

ResearchGate. (2022). Base pairs with 4-amino-3-nitrobenzonitrile: comparison with the natural WC pairs. [Link]

-

Lee, S., & Lee, S. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics, 37(15), 2112-2118. [Link]

-

ICE Bioscience. FRET and TR-FRET Assays. [Link]

-

ResearchGate. Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

-

Chemspace. Phenotypic Screening in Drug Discovery Definition & Role. [Link]

-

National Center for Biotechnology Information. 4-Anilino-3-nitrobenzonitrile. [Link]

-

Creative Biolabs. In Silico Target Prediction. [Link]

-

News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

-

El-Damasy, D. A., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Expert Opinion on Drug Discovery, 1-20. [Link]

-

BioSolveIT. Chemical Space Exploration: Smart Discovery of Novel Drug Candidates. [Link]

-

ResearchGate. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. [Link]

-

Swiss Institute of Bioinformatics. SwissTargetPrediction. [Link]

-

Chemspace. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

-

Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

-

Molecular Devices. Time-Resolved Fluorescence TRF / TR-FRET (HTRF). [Link]

-

Technology Networks. Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]

-

National Center for Biotechnology Information. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]

-

ResearchGate. (2022). Elucidation of Mechanism of Action in Drug Invention: Using Stable Isotope Tracers to Unravel Biochemical Kinetics. [Link]

-

Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

-

Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

-

Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. [Link]

-

Sygnature Discovery. Phenotypic Screening. [Link]

-

National Center for Biotechnology Information. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

Sources

- 1. Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidating Compound Mechanism of Action by Network Perturbation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. researchgate.net [researchgate.net]

- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. nbinno.com [nbinno.com]

- 8. Nitro bioisosteres. | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. nbinno.com [nbinno.com]

- 10. chemimpex.com [chemimpex.com]

- 11. nbinno.com [nbinno.com]

- 12. Base pairs with 4-amino-3-nitrobenzonitrile: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. revvity.com [revvity.com]

- 15. Phenotypic Screening in Drug Discovery ➤ Definition & Role | Chemspace [chem-space.com]

- 16. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. technologynetworks.com [technologynetworks.com]

- 18. sygnaturediscovery.com [sygnaturediscovery.com]

- 19. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 22. SwissTargetPrediction [swisstargetprediction.ch]

- 23. pkCSM [biosig.lab.uq.edu.au]

- 24. m.youtube.com [m.youtube.com]

- 25. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. bmglabtech.com [bmglabtech.com]

- 27. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience [en.ice-biosci.com]

- 28. documents.thermofisher.com [documents.thermofisher.com]

- 29. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]

- 30. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. news-medical.net [news-medical.net]

- 32. bio-protocol.org [bio-protocol.org]

- 33. tandfonline.com [tandfonline.com]

- 34. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

The Strained Ring: A Technical Guide to Cyclopropylamine Pharmacophores

Executive Summary

Cyclopropylamines represent a high-stakes structural motif in medicinal chemistry. Characterized by significant ring strain (~27.5 kcal/mol) and unique electronic properties ("banana bonds"), this pharmacophore serves two distinct roles: a rigid bioisostere for alkyl groups and a mechanism-based "warhead" for covalent enzyme inhibition. This guide analyzes the evolution of cyclopropylamines from early monoamine oxidase (MAO) inhibitors to modern epigenetic modulators (LSD1 inhibitors), detailing the synthetic methodologies and mechanistic principles that govern their utility in drug development.

The Chemical Foundation: Strain and Electronic Character

The cyclopropylamine moiety is not merely a structural spacer; it is a reactive entity defined by its deviation from ideal tetrahedral geometry.[1]

-

Bond Angles: The internal bond angle is 60°, significantly compressed from the ideal 109.5° (

). -

Orbital Hybridization: To accommodate this strain, the carbon-carbon bonds possess high

-character (approx. -

Bioisosterism: The cyclopropyl group acts as a rigid bioisostere for the isopropyl group. It locks the amine vector in a specific orientation, reducing the entropic penalty of binding, provided the target pocket can accommodate the planar ring.

Historical Genesis: The MAO Era

The history of cyclopropylamines is inextricably linked to the discovery of antidepressants.

-

1948 (The Synthesis): Alfred Burger and W.L. Yost at the University of Virginia first synthesized trans-2-phenylcyclopropylamine. Their initial goal was to create rigid analogs of amphetamine to study structure-activity relationships (SAR).

-

1959 (The Discovery): E.A. Zeller identified that this compound, later named Tranylcypromine (Parnate), was a potent inhibitor of Monoamine Oxidase (MAO). Unlike the hydrazine-based inhibitors of the time (e.g., iproniazid), tranylcypromine was non-hepatotoxic but carried a risk of hypertensive crisis ("cheese effect") due to irreversible inhibition of intestinal MAO-A.

Key Insight: The discovery was serendipitous. The rigidification intended to probe receptor fit actually facilitated a single-electron transfer (SET) mechanism that covalently modified the enzyme.

Mechanistic Deep Dive: Suicide Inhibition

The defining feature of cyclopropylamine drugs in enzymology is Mechanism-Based Inactivation (also known as suicide inhibition). This is particularly relevant for flavin-dependent enzymes like MAO-A, MAO-B, and Lysine-Specific Demethylase 1 (LSD1).

The SET-Ring Opening Cascade

The mechanism relies on the catalytic cycle of the enzyme itself to trigger the "trap."

-

Substrate Recognition: The amine binds to the active site.

-

Single Electron Transfer (SET): The flavin adenine dinucleotide (FAD) cofactor accepts an electron from the amine nitrogen, forming an amine radical cation.

-

Homolytic Ring Opening: The radical cation is unstable. The release of ring strain drives the homolytic cleavage of the C1-C2 bond, generating a secondary carbon radical.

-

Covalent Adduct Formation: This reactive carbon radical attacks the FAD cofactor (typically at the C4a or N5 position), forming a stable covalent bond and permanently disabling the enzyme.

Visualization: The Suicide Inhibition Pathway

Structural Evolution: From MAO to Epigenetics

While early use focused on depression (MAO inhibition), the scaffold has seen a renaissance in oncology via LSD1 (KDM1A) inhibition .

| Era | Target | Representative Drug | Structural Logic |

| 1960s | MAO-A/B | Tranylcypromine (TCP) | Non-selective inhibition of monoamine oxidation. Rigid amphetamine analog. |

| 1980s | DNA Gyrase | Ciprofloxacin | Cyclopropyl group acts as a steric bulk/bioisostere on the N1 position. Note: Does not utilize ring-opening mechanism. |

| 2010s | LSD1 (KDM1A) | Vafidemstat (ORY-2001) | TCP derivative. Selective for LSD1 over MAO. Targets epigenetic regulation in leukemia and CNS disorders. |

| 2020s | LSD1/CoREST | Iadademstat (ORY-1001) | Highly potent TCP derivative with extended N-substitution to engage the large LSD1 substrate binding pocket. |

Expert Insight: The transition from MAO to LSD1 inhibitors required navigating the "selectivity cliff." Both enzymes use FAD and recognize amines.[2] Selectivity is achieved by decorating the phenyl ring or the amine nitrogen of the tranylcypromine core to exploit the larger, more open active site of LSD1 compared to the hydrophobic tunnel of MAO.

Synthetic Methodologies

Synthesizing the cyclopropylamine core requires overcoming the thermodynamic barrier of ring strain.

A. The Classic Route: Curtius Rearrangement

Historically, the most reliable route to primary cyclopropylamines.

-

Pathway: Cyclopropanecarboxylic acid

Acyl azide -

Pros: Scalable, stereoretentive.

-

Cons: Requires handling potentially explosive azides.

B. The Modern Route: Kulinkovich-Szymoniak Reaction

A powerful titanium-mediated transformation that constructs the ring and amine functionality in a single pot from nitriles. This is the preferred method for generating diverse 1-substituted cyclopropylamines.

Workflow Visualization

Experimental Protocol: Titanium-Mediated Synthesis

Protocol: Synthesis of 1-Phenylcyclopropylamine via Kulinkovich-Szymoniak Reaction. Objective: To generate a primary cyclopropylamine from benzonitrile using a titanium(IV) catalyst.

Reagents:

-

Benzonitrile (1.0 equiv)

-

Ethylmagnesium bromide (EtMgBr) (2.2 equiv, 3.0 M in Et2O)

-

Titanium(IV) isopropoxide (Ti(OiPr)4) (1.1 equiv)

-

Boron trifluoride diethyl etherate (BF3·OEt2) (2.0 equiv)

-

Solvent: Dry Diethyl Ether (Et2O)

Step-by-Step Methodology:

-

Catalyst Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Add benzonitrile (10 mmol) and Ti(OiPr)4 (11 mmol) in dry Et2O (50 mL).

-

Grignard Addition (The Critical Step): Cool the solution to -78°C. Add EtMgBr (22 mmol) dropwise via syringe pump over 1 hour.

-

Causality: Slow addition at low temperature prevents the "runaway" polymerization of ethylene (a byproduct) and ensures formation of the titanacyclopropane species rather than simple reduction.

-

-

Warming: Allow the mixture to warm naturally to room temperature and stir for 1 hour. The solution will turn dark brown/black, indicating the formation of the azatitanacyclopentane intermediate.

-

Lewis Acid Activation: Cool the mixture back to 0°C. Add BF3·OEt2 (20 mmol) dropwise. Stir for 30 minutes.

-

Quench & Workup: Quench carefully with 10% NaOH (aq). Extract with Et2O (3x). Wash combined organics with brine, dry over Na2SO4.

-

Purification: Isolate the free amine via flash column chromatography (DCM/MeOH/NH4OH) or precipitate as the HCl salt for stability.

Validation Criteria:

-

1H NMR: Look for the characteristic multiplets of the cyclopropyl protons between

0.8–1.2 ppm. -

Safety Note: Cyclopropylamines can be unstable. Store as HCl salts at -20°C.

Safety & Toxicity: The Metabolic Warning

While effective, the cyclopropylamine motif carries a "structural alert" status in toxicology screening.

-

CYP450 Inactivation: Just as they inhibit MAO, these compounds can act as mechanism-based inhibitors of hepatic Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), leading to drug-drug interactions (DDIs).

-

Trovafloxacin Case Study: The antibiotic Trovafloxacin was withdrawn due to severe hepatotoxicity.[10] The cause was traced to the metabolic oxidation of the cyclopropylamine ring, which formed a reactive ketene imine intermediate capable of haptenizing liver proteins and triggering an immune response.

-

Mitigation: Modern drug design often substitutes the cyclopropyl ring (e.g., adding fluorines) or sterically hinders the oxidation sites to prevent ring opening by CYPs while maintaining target potency.

References

-

Burger, A., & Yost, W. L. (1948). Arylcycloalkylamines. I. 2-Phenylcyclopropylamine.[11] Journal of the American Chemical Society, 70(6), 2198–2201. Link

-

Zeller, E. A. (1959). The role of amine oxidases in the destruction of catecholamines. Pharmacological Reviews, 11(2), 387. Link

-

Kulinkovich, O. G., et al. (1989). Titanium(IV)-catalyzed reaction of ethylmagnesium bromide with esters.[4] Zhurnal Organicheskoi Khimii, 25, 2245. (Foundational synthetic method).

-

Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles.[5] Chemical Communications, (18), 1792-1793. Link

-

Fang, Y., et al. (2019). LSD1 Inhibitors: A Review of the Patent Literature (2010–2018). Expert Opinion on Therapeutic Patents, 29(10), 821-839. Link

-

Kalgutkar, A. S., et al. (2005). Metabolic Activation of the Idiosyncratic Hepatotoxin Trovafloxacin. Chemical Research in Toxicology, 18(10), 1662–1670. Link

Sources

- 1. longdom.org [longdom.org]

- 2. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]

- 3. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Kulinkovich Reaction [organic-chemistry.org]

- 5. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 6. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 8. psychscenehub.com [psychscenehub.com]

- 9. youtube.com [youtube.com]

- 10. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(Cyclopropylamino)-3-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the anticipated physical and chemical properties of 4-(Cyclopropylamino)-3-nitrobenzonitrile, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and extrapolates from the known characteristics of its structural analogs. The methodologies and predictions herein are designed to be a robust starting point for researchers initiating work with this compound.

Rationale and Significance in Drug Discovery

The molecular architecture of 4-(Cyclopropylamino)-3-nitrobenzonitrile incorporates several functionalities of high interest to drug development professionals. The nitrobenzonitrile core is a versatile scaffold found in various biologically active molecules, often serving as a key intermediate in their synthesis.[1] The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic attack.[2]

The introduction of a cyclopropylamino moiety is a common strategy in medicinal chemistry to enhance a compound's pharmacological profile. The cyclopropyl group can improve metabolic stability, increase potency, and favorably modulate physicochemical properties such as solubility and lipophilicity.[3][4] Its rigid nature can also help in locking in a specific conformation for optimal binding to a biological target.[3] Therefore, 4-(Cyclopropylamino)-3-nitrobenzonitrile represents a promising, yet underexplored, chemical entity.

Proposed Synthesis Pathway: Nucleophilic Aromatic Substitution

The most plausible and efficient synthetic route to 4-(Cyclopropylamino)-3-nitrobenzonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is facilitated by the presence of the electron-withdrawing nitro group ortho to the leaving group, which stabilizes the intermediate Meisenheimer complex.[2][5]

Starting Materials: 4-Fluoro-3-nitrobenzonitrile or 4-Chloro-3-nitrobenzonitrile and Cyclopropylamine. 4-Fluoro-3-nitrobenzonitrile is often the preferred starting material due to the higher electronegativity of fluorine, which typically makes the aromatic ring more susceptible to nucleophilic attack.

Reaction Scheme:

Caption: Proposed synthesis of 4-(Cyclopropylamino)-3-nitrobenzonitrile via SNAr.

Detailed Experimental Protocol for Synthesis:

-

Reaction Setup: To a stirred solution of 4-fluoro-3-nitrobenzonitrile (1 equivalent) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), add cyclopropylamine (1.2 equivalents) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product is expected to precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Predicted Physicochemical Properties

The following properties are predicted based on the known values of structural analogs and the expected influence of the cyclopropylamino group.

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₀H₉N₃O₂ | Based on the chemical structure. |

| Molecular Weight | 203.20 g/mol | Calculated from the molecular formula. |

| Appearance | Yellow crystalline solid | Similar nitroaromatic compounds are typically colored solids.[6] |

| Melting Point | 150-170 °C | Expected to be higher than N-cyclopropylaniline due to the polar nitro and cyano groups, which can lead to stronger intermolecular forces. The presence of the N-H group allows for hydrogen bonding, likely resulting in a higher melting point than 4-chloro-3-nitrobenzonitrile. |

| Boiling Point | > 300 °C (with decomposition) | High molecular weight and polar nature suggest a high boiling point, likely with decomposition. |